molecular formula C10H20N2O2 B6598506 N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide CAS No. 1370600-70-6

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide

Cat. No. B6598506
CAS RN: 1370600-70-6
M. Wt: 200.28 g/mol
InChI Key: ZZJVGYWAJFXOLY-UHFFFAOYSA-N
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Description

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.28 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular structure of N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide has been determined by X-ray single crystal diffraction technique . The crystal belongs to the monoclinic crystal system, with space group P2(1)/n .


Physical And Chemical Properties Analysis

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is a liquid at room temperature . It has a molecular weight of 200.28 . The InChI Code for this compound is 1S/C10H20N2O2 .

Scientific Research Applications

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is widely used in scientific research and has a variety of applications. It has been used in the synthesis of peptides, antibiotics, and other organic molecules. It has also been used as a protecting group for carboxylic acids and amines. In addition, this compound has been used in the synthesis of various drugs, including anti-cancer drugs.

Mechanism of Action

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide acts as a protecting group for carboxylic acids and amines. It binds to the carboxylic acid or amine, forming a stable complex that prevents the acid or amine from reacting with other molecules. This prevents the acid or amine from being oxidized or hydrolyzed, which would otherwise degrade the molecule.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects. It is not known to be toxic or to have any adverse effects on human health.

Advantages and Limitations for Lab Experiments

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be used as a protecting group for carboxylic acids and amines. It is also relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research on N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide. These include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of various drugs and other compounds. In addition, further research could be conducted on the synthesis of this compound and the development of new methods for its use in laboratory experiments. Finally, further research could be conducted on the use of this compound as a protecting group for carboxylic acids and amines, as well as its potential applications in the synthesis of peptides and other organic molecules.

Synthesis Methods

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide can be synthesized from 1-cyclopropylethyl bromide and tert-butyl hydroxycarbamate. The reaction is conducted in a two-step process, first by reacting the 1-cyclopropylethyl bromide with tert-butyl hydroxycarbamate in the presence of a base, such as sodium hydroxide, to form the this compound. The second step is to hydrolyze the this compound to form the desired product.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl N-(1-cyclopropylethylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(8-5-6-8)11-12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVGYWAJFXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145316
Record name Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1370600-70-6
Record name Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370600-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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